![molecular formula C10H12N5Na3O11P2 B12323385 trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12323385.png)
trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine 5’-(trihydrogen diphosphate), trisodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of guanosine triphosphate (GTP) and is often used in scientific research due to its ability to mimic natural nucleotides. This compound is particularly valuable in studies involving G-proteins and other nucleotide-binding proteins.
準備方法
Synthetic Routes and Reaction Conditions
Guanosine 5’-(trihydrogen diphosphate), trisodium salt can be synthesized through enzymatic phosphorylation of guanosine monophosphate (GMP). The process involves the use of specific kinases that facilitate the addition of phosphate groups to GMP, converting it into the desired triphosphate form .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic reactions, where GMP is phosphorylated using ATP as a phosphate donor. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
化学反応の分析
Types of Reactions
Guanosine 5’-(trihydrogen diphosphate), trisodium salt undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the phosphate groups, converting the compound back to GMP or GDP.
Substitution: The compound can participate in substitution reactions where one of the phosphate groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include water (for hydrolysis) and various nucleophiles (for substitution reactions). The reactions are typically carried out under mild conditions to prevent degradation of the nucleotide .
Major Products Formed
The major products formed from these reactions include guanosine monophosphate (GMP) and guanosine diphosphate (GDP), depending on the extent of hydrolysis or substitution .
科学的研究の応用
Guanosine 5’-(trihydrogen diphosphate), trisodium salt has a wide range of applications in scientific research:
Biology: The compound is used to investigate the role of G-proteins in cell signaling pathways.
Industry: The compound is used in the production of diagnostic kits and other biochemical reagents.
作用機序
The mechanism of action of guanosine 5’-(trihydrogen diphosphate), trisodium salt involves its interaction with nucleotide-binding proteins such as G-proteins. It binds to these proteins and modulates their activity by acting as a substrate or inhibitor. This interaction is crucial for various cellular processes, including signal transduction, protein synthesis, and cell division .
類似化合物との比較
Similar Compounds
Guanosine 5’-diphosphate (GDP): A nucleotide that is interconvertible with GTP and plays a role in energy transfer and signal transduction.
Guanosine 5’-monophosphate (GMP): A nucleotide involved in the synthesis of RNA and DNA.
Guanosine 5’-[β,γ-imido]triphosphate (GMP-PNP): A non-hydrolyzable analog of GTP used in studies of G-protein activation.
Uniqueness
Guanosine 5’-(trihydrogen diphosphate), trisodium salt is unique due to its ability to mimic natural nucleotides while being resistant to hydrolysis. This property makes it an invaluable tool in biochemical research, particularly in studies involving nucleotide-binding proteins and enzymatic reactions .
特性
分子式 |
C10H12N5Na3O11P2 |
|---|---|
分子量 |
509.15 g/mol |
IUPAC名 |
trisodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3 |
InChIキー |
PBVNHDMBCZSEMD-UHFFFAOYSA-K |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)

![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)

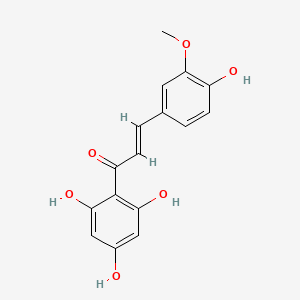
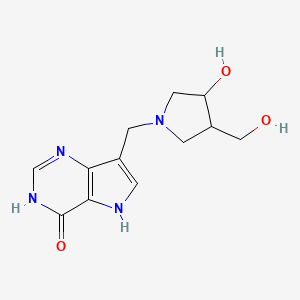

![(S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol Hydrogen Sulfate (Ester)](/img/structure/B12323335.png)
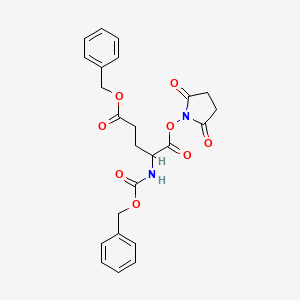
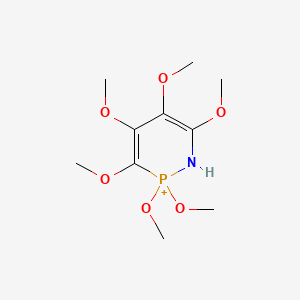
![Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B12323364.png)
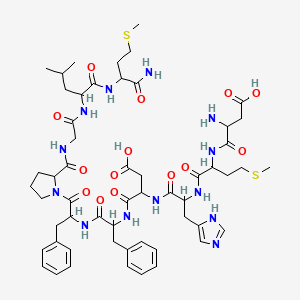

![bis(propan-2-yl) ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate](/img/structure/B12323379.png)
